1-Ethyl 5-methyl 2-acetylpentanedioate

Description

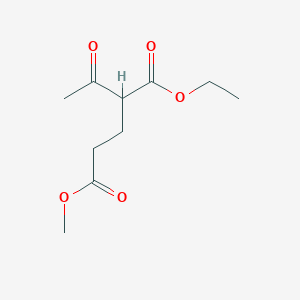

Structure

3D Structure

Properties

IUPAC Name |

1-O-ethyl 5-O-methyl 2-acetylpentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O5/c1-4-15-10(13)8(7(2)11)5-6-9(12)14-3/h8H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBYRZFAEHOAHCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC(=O)OC)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60499734 | |

| Record name | 1-Ethyl 5-methyl 2-acetylpentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60499734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

760-52-1 | |

| Record name | 1-Ethyl 5-methyl 2-acetylpentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60499734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Ethyl 5 Methyl 2 Acetylpentanedioate and Analogues

Esterification and Transesterification Approaches to β-Keto Esters

Esterification and transesterification are fundamental reactions for modifying carboxylic acid derivatives and are widely employed in both laboratory and industrial settings. nih.gov The selective transformation of β-keto esters is a particularly useful process in organic synthesis. nih.govrsc.org

Variants of Fischer Esterification for Mixed Ester Derivatives

The Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, remains a benchmark method for synthesizing esters. mdpi.com This equilibrium-driven process typically involves the use of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, and an excess of the alcohol to favor the formation of the ester. masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. mdpi.commasterorganicchemistry.com Subsequent dehydration yields the ester. mdpi.com

For the synthesis of mixed ester derivatives like 1-Ethyl 5-methyl 2-acetylpentanedioate, a stepwise approach using Fischer esterification could be envisioned, though direct methods are often preferred to avoid potential side reactions and improve efficiency. The versatility of this reaction is demonstrated by its application in synthesizing a wide array of esters, including cyclic esters known as lactones, through intramolecular reactions. masterorganicchemistry.com

Recent advancements have focused on developing more environmentally friendly and efficient catalytic systems, including solid acid catalysts and ionic liquids, to overcome some of the limitations of traditional homogeneous acid catalysts. mdpi.com

Enzymatic Transesterification for β-Keto Ester Synthesis

Enzymatic catalysis, particularly utilizing lipases, has emerged as a powerful and green alternative for the synthesis of β-keto esters. google.combohrium.com Lipases are serine hydrolases that exhibit remarkable stereoselectivity and catalytic activity in organic solvents. google.com This method is particularly advantageous for producing optically active β-keto esters, which are valuable chiral building blocks in natural product synthesis. google.com

The process typically involves the transesterification of a readily available β-keto ester, such as a methyl or ethyl ester, with a desired alcohol in the presence of a lipase (B570770) catalyst. google.com Candida antarctica lipase B (CALB) is a commonly used and highly effective catalyst for these transformations, often immobilized on a solid support for ease of handling and catalyst recovery. google.com

Key advantages of enzymatic transesterification include:

Mild reaction conditions: These reactions are often performed at or near room temperature, minimizing side reactions and decomposition of sensitive substrates. rsc.orggoogle.com

High chemoselectivity and stereoselectivity: Lipases can selectively acylate specific alcohols and can be used for the kinetic resolution of racemic alcohols. google.com

Environmentally friendly: The use of enzymes reduces the need for harsh reagents and solvents. rsc.orggoogle.com

The reactions are typically carried out under solvent-free conditions or in non-polar organic solvents, with the β-keto ester itself sometimes serving as the solvent. google.com High yields of the desired β-keto ester products are often achieved. google.com

Carbon-Carbon Bond Formation Strategies for β-Keto Ester Scaffolds

The construction of the carbon backbone of β-keto esters often relies on powerful carbon-carbon bond-forming reactions. These strategies allow for the assembly of the core structure from simpler, readily available starting materials.

Michael Addition Reactions to α,β-Unsaturated Esters (e.g., Ethyl Acrylate)

The Michael reaction, or conjugate addition, is a fundamental method for forming carbon-carbon bonds. masterorganicchemistry.com It involves the addition of a nucleophile, typically a stabilized enolate, to the β-carbon of an α,β-unsaturated carbonyl compound. masterorganicchemistry.comlibretexts.org This reaction is particularly well-suited for the synthesis of β-keto ester scaffolds.

In the context of synthesizing a compound like this compound, a Michael addition could involve the reaction of an acetoacetate (B1235776) enolate with an α,β-unsaturated ester like methyl acrylate. The reaction is typically catalyzed by a base, such as an alkoxide, which deprotonates the α-carbon of the β-keto ester to generate the nucleophilic enolate. libretexts.orglibretexts.org

The general mechanism proceeds as follows:

Enolate formation: A base abstracts the acidic α-proton of the β-keto ester to form a resonance-stabilized enolate. masterorganicchemistry.com

Conjugate addition: The enolate attacks the electrophilic β-carbon of the α,β-unsaturated ester. masterorganicchemistry.com

Protonation: The resulting enolate is protonated to yield the final 1,5-dicarbonyl product. masterorganicchemistry.com

The Michael reaction is highly versatile, with a wide range of acceptable donors (nucleophiles) and acceptors (α,β-unsaturated compounds). libretexts.orglibretexts.org Recent developments have focused on asymmetric Michael additions, using chiral catalysts to control the stereochemistry of the newly formed stereocenters. nih.gov

Alkylation Reactions of β-Keto Esters

The alkylation of β-keto esters is a classic and highly effective method for introducing alkyl groups at the α-position. jove.comaklectures.com This reaction, often referred to as the acetoacetic ester synthesis, takes advantage of the acidity of the α-protons of the β-keto ester. jove.comntu.edu.sg

The process involves two main steps:

Deprotonation: A base, typically an alkoxide corresponding to the ester group to prevent transesterification, is used to deprotonate the α-carbon, forming a nucleophilic enolate. jove.comntu.edu.sg

Nucleophilic attack: The enolate then acts as a nucleophile and attacks an alkyl halide in an SN2 reaction, forming a new carbon-carbon bond. jove.comntu.edu.sg

This methodology allows for the synthesis of a wide variety of substituted β-keto esters. aklectures.com By choosing the appropriate alkyl halide, various alkyl chains can be introduced. Furthermore, if a second α-proton is present, the alkylation process can be repeated to introduce a second alkyl group. aklectures.comntu.edu.sg The resulting alkylated β-keto ester can then be further manipulated, for example, through hydrolysis and decarboxylation to yield a ketone. jove.comaklectures.com Asymmetric alkylation methods have also been developed using chiral catalysts to achieve high enantioselectivity. acs.org

Acylation Methodologies for β-Keto Ester Formation

Acylation reactions provide another powerful route to β-keto esters and related 1,3-dicarbonyl compounds. These methods involve the reaction of an enolate or its equivalent with an acylating agent.

One important acylation method is the Claisen condensation , which involves the reaction of two molecules of an ester in the presence of a strong base to form a β-keto ester. For the synthesis of more complex or unsymmetrical β-keto esters, a crossed Claisen condensation between two different esters can be employed.

A more direct approach to acylation involves the reaction of a pre-formed enolate with an acylating agent such as an acid chloride or an anhydride. scispace.com For instance, the C-acylation of enol silyl (B83357) ethers with acid chlorides, catalyzed by reagents like pentafluorophenylammonium triflate (PFPAT), can produce β-diketones and β-keto esters in good yields. organic-chemistry.org

Furthermore, the acylation of dianions of simple β-keto esters has been developed to yield β,δ-diketo esters. cdnsciencepub.comresearchgate.net This involves the sequential deprotonation of the β-keto ester with two equivalents of a strong base to generate a dianion, which can then react with an acylating agent. cdnsciencepub.com

These various acylation methodologies offer a flexible and powerful toolkit for the synthesis of a diverse range of β-keto esters with different substitution patterns.

Condensation Reactions in β-Keto Ester Synthesis

Condensation reactions are a cornerstone in the synthesis of β-keto esters. The most prominent among these is the Claisen condensation, a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base. wikipedia.org This reaction is fundamental for creating the 2-acetylpentanedioate backbone.

The standard Claisen condensation involves the reaction of two identical ester molecules. jove.com The mechanism begins with the deprotonation of an ester at the α-carbon by a strong base, typically an alkoxide like sodium ethoxide, to form a resonance-stabilized enolate. jove.commychemblog.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. libretexts.org The subsequent elimination of an alkoxide leaving group from the tetrahedral intermediate results in the formation of a β-keto ester. jove.comlibretexts.org A crucial requirement for the reaction to proceed to completion is that the starting ester must have at least two α-protons. wikipedia.orgjove.com The final deprotonation of the newly formed β-keto ester, which is more acidic than the starting ester, drives the reaction forward thermodynamically. wikipedia.orgmasterorganicchemistry.com An acidic workup is then required to protonate the resulting enolate and isolate the final product. jove.com

For the synthesis of unsymmetrical β-keto esters like this compound, a "Crossed" Claisen condensation is employed. libretexts.orglibretexts.org This variation involves two different esters. To avoid a complex mixture of products, the reaction is typically performed where one of the esters has no α-hydrogens (e.g., aromatic esters or carbonates), making it unable to form an enolate and thus acting only as the electrophile. organic-chemistry.org

An intramolecular variant of this reaction is the Dieckmann condensation, which is used to form cyclic β-keto esters from diesters. wikipedia.orgmychemblog.compurechemistry.org This reaction is particularly effective for creating 5- and 6-membered rings. orgoreview.comorganic-chemistry.org The mechanism is analogous to the intermolecular Claisen condensation, involving the formation of an enolate at one ester moiety which then attacks the second ester group within the same molecule. mychemblog.comlibretexts.org

Multi-Component Reaction Approaches for the Construction of β-Keto Ester Moieties

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. ichem.md These reactions are valued for their atom economy, reduced waste generation, and operational simplicity. nih.govtandfonline.com β-Keto esters, such as derivatives of 2-acetylpentanedioate, are crucial building blocks in several important MCRs.

One of the most well-known MCRs involving a β-keto ester is the Biginelli reaction . This is a three-component reaction between an aldehyde, a β-keto ester (like ethyl acetoacetate), and urea (B33335) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). nih.govwikipedia.org The reaction is typically catalyzed by a Brønsted or Lewis acid. wikipedia.orgorganic-chemistry.org DHPMs are a class of compounds with significant applications in the pharmaceutical industry. wikipedia.org The β-keto ester provides a key structural component to the final heterocyclic ring system.

Another significant MCR is the Hantzsch pyridine (B92270) synthesis . This reaction typically involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.org The initial product is a 1,4-dihydropyridine, often referred to as a Hantzsch ester, which can be subsequently oxidized to form a pyridine ring. wikipedia.org This reaction is a powerful tool for creating substituted pyridine and dihydropyridine (B1217469) scaffolds, which are prevalent in many biologically active molecules. royalsocietypublishing.org Like the Biginelli reaction, the Hantzsch synthesis has been improved with greener methods, such as using water as a solvent or employing reusable catalysts. tandfonline.combeilstein-journals.org

Alternative Synthetic Pathways for 2-Acetylpentanedioate Derivatives

Beyond the classic Claisen condensation, other strategies exist for the synthesis of 2-acetylpentanedioate derivatives and related β-keto esters. These methods often provide routes to compounds that may be difficult to access through traditional condensation reactions.

One common alternative involves the acylation of ketone enolates . A simple method for synthesizing β-keto esters is the reaction of a ketone with reagents like dimethyl or ethyl carbonate in the presence of a strong base. nih.gov A more direct approach is the reaction of ketones with ethyl chloroformate. nih.gov These methods are advantageous for creating a variety of substituents on the keto ester backbone.

Another approach involves the reaction of aldehydes with diazo compounds. For instance, various aldehydes can react with ethyl diazoacetate in the presence of catalysts like molybdenum(VI) dichloride dioxide or niobium(V) chloride to yield the corresponding β-keto esters in high yields under mild conditions. organic-chemistry.org

The synthesis of the pentanedioate (B1230348) (glutarate) backbone itself can be approached from various starting materials, which can then be functionalized to introduce the 2-acetyl group. Chemical synthesis methods for glutaric acid, the parent dicarboxylic acid, include the oxidation of precursors like cyclopentene. researchgate.net Biotechnological routes are also being developed, starting from precursors like L-lysine or through carbon chain extension pathways from α-ketoglutarate in engineered microorganisms. frontiersin.orgacs.org Once the glutarate diester is formed, selective acylation at the C-2 position would be required to complete the synthesis of the target molecule.

Finally, lipase-catalyzed transesterification represents a mild, enzyme-based method for preparing β-keto esters. This biocatalytic approach involves reacting alcohols with a simple β-keto ester like methyl or ethyl acetoacetate in the presence of a lipase, such as Candida antarctica lipase B (CALB), often under solvent-free conditions. google.com This method is particularly useful for synthesizing chiral β-keto esters. google.com

Reactivity and Synthetic Transformations of 1 Ethyl 5 Methyl 2 Acetylpentanedioate and Derivatives

Reactions Involving the Central β-Keto Ester Functionality

The core reactivity of 1-Ethyl 5-methyl 2-acetylpentanedioate is dictated by the interplay between the ketone and the two ester groups. This arrangement facilitates a rich chemistry centered around the carbonyl groups and the acidic α-carbon.

Carbonyl Reactivity in Ketone and Ester Subunits

The presence of a ketone and two ester groups allows for selective reactions at these carbonyl centers. The ketone carbonyl is generally more electrophilic and susceptible to nucleophilic attack than the ester carbonyls. eopcw.comlibretexts.org This difference in reactivity allows for selective transformations. For instance, reduction of the ketone can be achieved in the presence of the ester groups using appropriate reducing agents.

Conversely, the ester groups can undergo reactions such as hydrolysis or transesterification under specific conditions. The reactivity of the carbonyl groups is a key factor in the synthetic utility of this compound.

Table 1: Comparison of Carbonyl Reactivity

| Functional Group | Relative Electrophilicity | Typical Reactions |

| Ketone | High | Nucleophilic addition, Reduction |

| Ester | Moderate | Nucleophilic acyl substitution, Hydrolysis, Transesterification |

Enolization and Enolate Chemistry in Transformation Sequences

A defining characteristic of β-keto esters is the acidity of the proton on the carbon atom situated between the two carbonyl groups (the α-carbon). This proton is readily abstracted by a base to form a resonance-stabilized enolate ion. The negative charge in the enolate is delocalized over the α-carbon and the oxygen atoms of both the ketone and the ester carbonyls, which significantly enhances its stability and nucleophilicity.

This enolate is a powerful nucleophile and can participate in a wide range of carbon-carbon bond-forming reactions. For example, it can be alkylated by reacting with alkyl halides, providing a straightforward method for introducing alkyl substituents at the α-position. This reactivity is fundamental to many synthetic strategies involving β-keto esters.

Targeted Functional Group Modifications

The functional groups present in this compound can be selectively modified to introduce new functionalities and expand its synthetic applications.

Halogenation Reactions (e.g., Bromination of the α-Position)

The acidic α-proton of the β-keto ester moiety can be replaced by a halogen atom. For instance, α-bromination can be achieved by treating the compound with a suitable brominating agent, often under acidic conditions to promote enol formation, which then reacts with the halogen. libretexts.org The resulting α-bromo derivative is a valuable intermediate for further transformations, as the bromine atom can act as a good leaving group in nucleophilic substitution reactions.

Table 2: Reagents for α-Bromination of Carbonyl Compounds

| Reagent | Conditions |

| Bromine (Br₂) | Acidic (e.g., acetic acid) |

| N-Bromosuccinimide (NBS) | Radical initiator or acid catalyst |

Conversion to Other Oxygenated or Nitrogen-Containing Functionalities

The ketone and ester functionalities of this compound can be converted into a variety of other oxygenated or nitrogen-containing groups. For example, the ketone can be transformed into an enamine by reaction with a secondary amine. ic.ac.uk Enamines are versatile intermediates that can act as nucleophiles in various reactions.

Furthermore, the β-keto ester can be converted into a β-enamino ester by reaction with amines, often catalyzed by an acid. organic-chemistry.orgnih.gov These compounds are valuable precursors for the synthesis of various heterocyclic systems.

Cyclization Reactions and Heterocycle Formation from 2-Acetylpentanedioate Scaffolds

The 2-acetylpentanedioate scaffold is an excellent precursor for the synthesis of a variety of heterocyclic compounds, particularly those containing nitrogen. The presence of multiple carbonyl groups and an active methylene (B1212753) group allows for condensation reactions with various nitrogen-containing reagents to form cyclic structures.

A prominent example is the Hantzsch pyridine (B92270) synthesis, a multi-component reaction that can utilize β-keto esters to produce dihydropyridines, which can then be oxidized to pyridines. nih.gov In this reaction, a β-keto ester, an aldehyde, and a nitrogen source (like ammonia) condense to form the dihydropyridine (B1217469) ring.

Another important cyclization reaction is the Biginelli reaction, which is used to synthesize dihydropyrimidinones. This reaction involves the acid-catalyzed condensation of a β-keto ester, an aldehyde, and urea (B33335) or thiourea (B124793). organic-chemistry.org The resulting dihydropyrimidinone core is found in many biologically active molecules. The 2-acetylpentanedioate structure provides the necessary 1,3-dicarbonyl component for these types of cyclizations. organic-chemistry.orgbu.edu.eggoogle.comresearchgate.netnih.gov

Table 3: Heterocyclic Systems from β-Keto Esters

| Reaction Name | Reactants | Heterocyclic Product |

| Hantzsch Synthesis | β-Keto ester, Aldehyde, Ammonia (B1221849) | Dihydropyridine/Pyridine |

| Biginelli Reaction | β-Keto ester, Aldehyde, Urea/Thiourea | Dihydropyrimidinone |

Synthesis of Coumarin (B35378) Derivatives via Pechmann Condensation

The Pechmann condensation is a widely utilized method for the synthesis of coumarins, which involves the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. researchgate.netresearchgate.net In this reaction, this compound can serve as the β-ketoester component, reacting with various phenols to yield substituted coumarin derivatives. The reaction is typically catalyzed by strong acids such as sulfuric acid, or heterogeneous catalysts like Amberlyst-15. iiste.orgresearchgate.net

The general mechanism of the Pechmann condensation using a generic β-ketoester like ethyl acetoacetate (B1235776) begins with the formation of a resonance-stabilized carbocation from the ester in the presence of an acid catalyst. This is followed by electrophilic attack on the activated phenol ring. Subsequent transesterification and cyclization, followed by dehydration, leads to the formation of the coumarin ring system. arkat-usa.org When this compound is employed, the resulting coumarin will bear a substituent at the 4-position derived from the rest of the diester chain.

The versatility of this reaction allows for the synthesis of a wide array of substituted coumarins by varying the phenolic reaction partner. nih.govnih.gov The reaction conditions can also be optimized by using different catalysts and solvent systems to improve yields and selectivity. researchgate.net

Table 1: Examples of Catalysts Used in Pechmann Condensation

| Catalyst | Reaction Conditions | Reference |

| Sulfuric Acid | Conventional heating | researchgate.net |

| Amberlyst-15 | Solvent-free, 110°C | iiste.org |

| Alum (KAl(SO₄)₂·12H₂O) | Solvent-free, 80°C | researchgate.net |

| Tin(II) Chloride (SnCl₂·2H₂O) | Ethanolic medium | researchgate.net |

| Sulfamic Acid | Solvent-free | arkat-usa.org |

Formation of Pyrimidine (B1678525) Ring Systems

Pyrimidine and its derivatives are an important class of heterocyclic compounds with a wide range of biological activities. wikipedia.org The synthesis of the pyrimidine ring can be achieved through the condensation of a 1,3-dicarbonyl compound with an amidine, a reaction known as the Pinner pyrimidine synthesis. slideshare.netmdpi.com this compound, as a 1,3-dicarbonyl compound, can be utilized in this reaction to form substituted pyrimidines.

In a typical synthesis, the β-ketoester moiety of this compound reacts with an amidine, such as benzamidine (B55565) or acetamidine, in the presence of a base or acid catalyst. The reaction proceeds through a cyclocondensation mechanism, where the nitrogen atoms of the amidine attack the carbonyl carbons of the β-ketoester, followed by dehydration to form the aromatic pyrimidine ring. mdpi.com This method provides a straightforward route to pyrimidines with substituents determined by the starting β-ketoester and amidine. rsc.org

Alternatively, condensation with urea or thiourea can lead to the formation of pyrimidinone or thioxopyrimidine derivatives, respectively. wikipedia.orgresearchgate.net These reactions are fundamental in the synthesis of various biologically active molecules, including some pharmaceuticals. nih.govmdpi.com

Derivatization to Pyrazole (B372694) Structures

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, and they are known for their diverse pharmacological properties. A common and effective method for the synthesis of pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine (B178648) derivative. nih.gov this compound is a suitable substrate for this reaction.

The reaction mechanism involves the initial formation of a hydrazone by the reaction of the hydrazine with the ketone carbonyl of the β-ketoester. This is followed by an intramolecular cyclization and dehydration to yield the pyrazole ring. researchgate.netresearchgate.net The substitution pattern of the resulting pyrazole is dependent on the structure of both the β-ketoester and the hydrazine used. For instance, the reaction of this compound with phenylhydrazine (B124118) would yield a 1-phenyl-substituted pyrazole derivative. researchgate.net

The reaction conditions are generally mild, and a variety of substituted hydrazines can be employed, allowing for the synthesis of a diverse library of pyrazole derivatives. deepdyve.comnih.govorganic-chemistry.org

Table 2: General Scheme for Pyrazole Synthesis from a β-Keto Ester

| Reactant 1 | Reactant 2 | Product |

| This compound | Hydrazine | Substituted Pyrazole |

| This compound | Phenylhydrazine | 1-Phenyl-substituted Pyrazole |

| This compound | Substituted Hydrazine | 1,3,5-Trisubstituted Pyrazole |

Intramolecular Cyclization Protocols

The presence of multiple functional groups in this compound allows for the possibility of intramolecular cyclization reactions to form cyclic compounds. nih.gov For instance, under basic conditions, a Claisen-type condensation could potentially occur between one of the ester groups and the enolate of the ketone, leading to the formation of a cyclic β-hydroxyketo ester. nih.gov

Furthermore, intramolecular cyclizations can also be catalyzed by Lewis acids, which can activate the ester or ketone functionalities towards nucleophilic attack by another part of the molecule. researchgate.net The outcome of such reactions would be highly dependent on the reaction conditions and the specific structure of the substrate.

Ring Expansion Reactions

Ring expansion reactions are a class of organic reactions that increase the number of atoms in a ring. These reactions are often employed in the synthesis of medium and large-sized rings. A common method for ring expansion of cyclic ketones involves the use of diazomethane (B1218177) or ethyl diazoacetate. researchgate.net

However, as this compound is an acyclic molecule, it does not directly undergo ring expansion in the classical sense. For this substrate to be involved in a ring expansion, it would first need to be converted into a cyclic derivative. For instance, if the compound were to undergo an intramolecular cyclization to form a five- or six-membered ring, that cyclic product could then potentially be a substrate for a ring expansion reaction.

Currently, there is a lack of direct evidence in the scientific literature for the application of ring expansion reactions to derivatives of this compound. Such transformations would likely involve a multi-step synthetic sequence, beginning with the formation of a cyclic precursor.

Applications of 1 Ethyl 5 Methyl 2 Acetylpentanedioate As a Synthetic Building Block

Role in Fine Chemical Synthesis

Although direct citations for the use of 1-Ethyl 5-methyl 2-acetylpentanedioate in fine chemical synthesis are scarce, its structure suggests a significant potential role. The presence of a β-keto ester moiety makes it a valuable precursor for a variety of chemical transformations. This functionality is analogous to that found in compounds like ethyl acetoacetate (B1235776), which is widely used in the synthesis of pharmaceuticals, agrochemicals, and pigments.

The reactivity of the acetyl group and the two distinct ester functionalities (ethyl and methyl) allows for selective chemical modifications. For instance, the acetyl group's α-protons are acidic and can be deprotonated to form an enolate. This enolate can then participate in various carbon-carbon bond-forming reactions, such as alkylations and aldol (B89426) condensations, which are fundamental processes in the construction of more complex molecules.

Table 1: Potential Reactions in Fine Chemical Synthesis

| Reaction Type | Reagents and Conditions | Potential Product Class |

| Alkylation | Base (e.g., NaOEt), Alkyl Halide | Substituted β-keto esters |

| Knoevenagel Condensation | Aldehyde or Ketone, Weak Base | α,β-Unsaturated Compounds |

| Hantzsch Pyridine (B92270) Synthesis | Aldehyde, Ammonia (B1221849) | Dihydropyridine (B1217469) Derivatives |

| Japp-Klingemann Reaction | Aryl Diazonium Salt | α-Arylhydrazono-β-keto esters |

Utilization as an Intermediate for the Construction of Complex Organic Architectures

The construction of complex organic architectures often relies on the use of versatile intermediates that can be elaborated into cyclic and polycyclic systems. The structure of this compound contains a flexible five-carbon backbone with functional groups at positions 1, 2, and 5, making it an interesting candidate for the synthesis of various heterocyclic and carbocyclic frameworks.

For example, intramolecular condensation reactions could be envisioned. Under specific conditions, the enolate formed at the α-carbon of the acetyl group could potentially react with one of the ester carbonyls, leading to the formation of a cyclic product. The choice of base and reaction conditions would be crucial in directing the regioselectivity of such a cyclization.

Development of Novel Synthetic Reagents and Scaffolds

Beyond its direct use in synthesis, this compound could serve as a platform for the development of novel synthetic reagents and scaffolds. Modification of its existing functional groups could lead to new molecules with unique reactivity. For instance, conversion of the ketone to an enol ether or an enamine would alter its nucleophilic and electrophilic properties, opening up new avenues for synthetic transformations.

Furthermore, the diester functionality could be exploited to create polymeric materials or to attach the molecule to a solid support for use in combinatorial chemistry. The differential reactivity of the ethyl and methyl esters could allow for selective saponification, providing a handle for further functionalization.

While specific, documented examples for this compound are not available, the fundamental principles of organic chemistry suggest its potential as a valuable, albeit currently under-explored, tool in the synthetic chemist's arsenal. Further research into the reactivity and applications of this compound is warranted to fully uncover its synthetic utility.

Advanced Synthetic Strategies and Catalysis in 2 Acetylpentanedioate Chemistry

Asymmetric Synthesis Approaches for β-Keto Esters and Their Derivatives

Asymmetric synthesis provides a powerful toolkit for the preparation of chiral molecules by introducing stereocenters in a controlled manner. For β-keto esters like 1-Ethyl 5-methyl 2-acetylpentanedioate, which possesses a stereocenter at the C2 position, several asymmetric approaches can be envisioned.

Enantioselective transformations are reactions that preferentially form one enantiomer over the other. A key strategy for the synthesis of chiral β-hydroxy esters, which can be precursors to or derived from β-keto esters, is the asymmetric hydrogenation of the keto group. rsc.orgresearchgate.net

Iridium-Catalyzed Asymmetric Hydrogenation: Iridium complexes bearing chiral ligands have proven effective for the asymmetric hydrogenation of β-keto esters. For instance, chiral ferrocenyl P,N,N-ligands in combination with iridium can catalyze the hydrogenation of a variety of β-keto esters to their corresponding β-hydroxy esters with high enantioselectivities. rsc.org While not specifically demonstrated on this compound, this methodology is broadly applicable to this class of compounds.

Another robust system for this transformation involves the use of iridium(III) catalysts with monosulfonylated diamine ligands. This system is particularly noteworthy for its ability to function in water across a wide pH range, offering a greener alternative to traditional organic solvents. organic-chemistry.org

Rhodium-Catalyzed Asymmetric Hydrogenation: Rhodium catalysts, particularly those with chiral phosphine (B1218219) ligands such as BINAP, are also highly effective for the asymmetric hydrogenation of unsaturated precursors to chiral glutarate derivatives. doi.org For example, the enantioselective hydrogenation of dimethyl 2-methyleneglutarate, a structural analog, has been achieved with high enantiomeric excess using Rh-BINAP catalysts. doi.org This suggests that a similar strategy could be employed to set the stereocenter in derivatives of 2-acetylpentanedioate.

Below is a table summarizing representative results for the asymmetric hydrogenation of β-keto esters and related compounds, which could be applicable to the synthesis of chiral derivatives of this compound.

| Catalyst/Ligand | Substrate Type | Product | Enantiomeric Excess (ee) | Reference |

| Ir/chiral ferrocenyl P,N,N-ligand | General β-keto esters | β-hydroxy esters | Up to 95% | rsc.org |

| Ir(III)/monosulfonylated diamine | General β-keto esters | β-hydroxy esters | Excellent | organic-chemistry.org |

| Ru/BINAP derivative | Methyl (+/-)-2-(benzamidomethyl)-3-oxobutanoate | syn-(2S,3R)-β-hydroxy ester | 99% | researchgate.net |

| Rh/BINAP | Dimethyl 2-methyleneglutarate | Dimethyl 2-methylglutarate | 94% | doi.org |

| Rh/FAPhos | Dimethyl 2-methyleneglutarate | Dimethyl 2-methylglutarate | 92% | doi.org |

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.orgsigmaaldrich.com After the desired stereocenter has been created, the auxiliary is removed. This is a well-established and reliable strategy in asymmetric synthesis. researchgate.net

For a compound like this compound, a chiral auxiliary could be attached to one of the carboxyl groups, for instance, by forming an amide or an ester with a chiral alcohol or amine. The steric and electronic properties of the auxiliary would then control the facial selectivity of an incoming reagent, such as an electrophile in an alkylation reaction at the C2 position.

Oxazolidinone Auxiliaries: Evans' oxazolidinones are a prominent class of chiral auxiliaries that have been widely used in asymmetric alkylations and aldol (B89426) reactions. researchgate.net By attaching an oxazolidinone auxiliary to the glutarate backbone, deprotonation would form a chiral enolate. The subsequent reaction of this enolate with an acetylating agent would be directed by the bulky substituent on the oxazolidinone, leading to the formation of one diastereomer preferentially. Removal of the auxiliary would then yield the enantiomerically enriched 2-acetylpentanedioate derivative.

Camphor-Derived Auxiliaries: Camphor-based auxiliaries, such as those developed by Helmchen, have also been successfully employed in asymmetric alkylations. researchgate.net These auxiliaries can offer high levels of stereocontrol, and in some cases, the stereochemical outcome can be influenced by the choice of solvent. researchgate.net

The following table illustrates the general principle of using chiral auxiliaries in asymmetric synthesis, a strategy directly applicable to the synthesis of chiral this compound.

| Chiral Auxiliary | Reaction Type | Substrate | Diastereomeric Excess (de) | Reference |

| Oxazolidinones | Alkylation, Aldol | N-acyl oxazolidinones | High | researchgate.net |

| Camphor-derived | Alkylation, Diels-Alder | Acrylates | High | researchgate.net |

| Pseudoephedrine | Alkylation | Amides | High | wikipedia.org |

In substrate-controlled synthesis, the existing stereocenters in the substrate molecule dictate the stereochemical outcome of a reaction. researchgate.net While this compound itself is the target, this strategy is relevant when considering further transformations of this molecule after the initial stereocenter has been set. For example, if a chiral derivative of 2-acetylpentanedioate were to undergo further reaction, the existing stereocenter at C2 would influence the stereochemistry of any newly formed stereocenters. This is a fundamental concept in the synthesis of complex molecules with multiple stereocenters. researchgate.net

Catalytic Methodologies in 2-Acetylpentanedioate Synthesis and Reactions

Catalysis offers efficient and atom-economical routes for the synthesis and functionalization of organic molecules. Both organocatalysis and transition metal catalysis have emerged as powerful tools in the chemistry of β-keto esters.

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. acs.orgmdpi.com This field has grown rapidly and provides a complementary approach to metal-based catalysis. mdpi.com For β-keto esters, organocatalysts can activate the substrate towards nucleophilic or electrophilic attack in an enantioselective manner.

Proline and its Derivatives: Chiral amines, such as proline and its derivatives, are versatile organocatalysts that can activate carbonyl compounds through the formation of enamines or iminium ions. In the context of 2-acetylpentanedioate, a chiral amine catalyst could facilitate the enantioselective addition of various nucleophiles to the acetyl group or the α-position.

Cinchona Alkaloid-Derived Catalysts: Cinchona alkaloids and their derivatives are another important class of organocatalysts. They can act as Brønsted bases or phase-transfer catalysts to promote a wide range of asymmetric reactions, including Michael additions and aldol reactions. For instance, a cinchona-derived catalyst could be used to mediate the enantioselective Michael addition of a nucleophile to an unsaturated derivative of 2-acetylpentanedioate.

The table below provides examples of organocatalytic transformations relevant to β-keto esters.

| Organocatalyst | Reaction Type | Substrate Type | Enantiomeric Excess (ee) | Reference |

| Proline derivatives | Aldol, Mannich | Ketones, Aldehydes | High | amanote.com |

| Cinchona alkaloids | Michael addition | 1,3-dicarbonyls | High | usm.edu |

| Diarylprolinol silyl (B83357) ethers | Michael addition | Aldehydes | High | mdpi.com |

Transition metal catalysis provides a diverse array of methods for forming carbon-carbon and carbon-heteroatom bonds. nih.gov

Palladium-Catalyzed Cross-Couplings: Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. The α-position of β-keto esters like this compound is nucleophilic after deprotonation and can participate in several palladium-catalyzed reactions.

α-Arylation: The palladium-catalyzed α-arylation of esters allows for the introduction of an aryl group at the C2 position of the pentanedioate (B1230348) backbone. nih.gov This reaction typically employs a palladium catalyst with a bulky, electron-rich phosphine ligand and a strong base. While not specifically reported for this compound, this methodology is generally applicable to ester enolates. nih.gov An asymmetric variant of this reaction could potentially be used to synthesize chiral α-aryl-β-keto esters. nih.gov

Allylic Alkylation: Palladium-catalyzed asymmetric allylic alkylation (AAA) is a well-established method for the enantioselective formation of C-C bonds. nih.govthieme-connect.de The enolate of this compound could act as a nucleophile and attack a π-allyl palladium complex in the presence of a chiral ligand, leading to the formation of a new stereocenter. nih.govrsc.org

C-H Activation: Direct C-H activation is an increasingly important strategy in organic synthesis as it avoids the need for pre-functionalized starting materials. nih.gov While challenging, the development of ligands and reaction conditions for the palladium-catalyzed activation of C(sp³)–H bonds is an active area of research. In principle, a directing group strategy could be employed to achieve regioselective C-H functionalization of the pentanedioate backbone, although this would represent a cutting-edge and currently underexplored application for this specific substrate.

The following table summarizes relevant transition metal-catalyzed reactions.

| Catalytic System | Reaction Type | Substrate Type | Product | Reference |

| Pd(OAc)₂ / Bulky phosphine | α-Arylation | Esters | α-Aryl esters | nih.gov |

| Pd(OAc)₂ / Chiral ligand | Asymmetric α-Arylation | Aldehydes | Chiral α-Aryl aldehydes | nih.gov |

| Pd₂(dba)₃ / Chiral ligand | Asymmetric Allylic Alkylation | Pyrroles | Chiral N-allyl pyrroles | nih.gov |

| Pd(OAc)₂ / Chiral ligand | C(sp³)–H Iodination | Aliphatic amides | Chiral iodinated amides | nih.gov |

Biocatalysis for Chemo- and Enantioselective Transformations

Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high selectivity under mild reaction conditions. In the context of 2-acetylpentanedioate chemistry, enzymes are particularly effective for the asymmetric reduction of the prochiral ketone moiety to produce chiral hydroxyesters, which are valuable building blocks in the synthesis of pharmaceuticals and other fine chemicals. researchgate.netnih.gov

The primary biocatalytic transformation for substrates like this compound is the chemo- and enantioselective reduction of the ketone group. This reaction is predominantly catalyzed by ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), which are often used as isolated enzymes or within whole-cell systems. researchgate.netmdpi.com These enzymes facilitate the transfer of a hydride from a cofactor, typically NADPH or NADH, to the carbonyl carbon, yielding a secondary alcohol with a high degree of stereoselectivity. nih.gov

Research has demonstrated the successful asymmetric reduction of various β-ketoesters using biocatalysts from plant tissues, such as Daucus carota (carrot) and Malus pumila (apple), as well as microbial sources. nih.gov For instance, the reduction of ethyl 4-chloroacetoacetate, a structurally related β-ketoester, by various plant tissues can achieve high enantiomeric excess (e.e.) and chemical yields. nih.gov Both (R)- and (S)-enantiomers of the corresponding alcohol can be obtained by selecting an appropriate biocatalyst with the desired stereopreference. nih.gov

The key advantages of using biocatalysts include:

High Enantioselectivity: Enzymes can distinguish between the two prochiral faces of the ketone, often leading to products with >99% e.e. nih.gov

Chemoselectivity: The reduction can be targeted to the ketone group, leaving the ester functionalities of the 2-acetylpentanedioate molecule intact.

Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous media at or near room temperature and neutral pH, which minimizes side reactions like hydrolysis and degradation. researchgate.net

The main limitation for the industrial application of these enzymes can be the cost of the required cofactors (NAD(P)H). researchgate.net To address this, cofactor regeneration systems are often employed, either by using a secondary enzyme (e.g., glucose dehydrogenase) and a sacrificial substrate (e.g., glucose) or by utilizing the metabolic machinery of whole-cell biocatalysts. mdpi.com Self-sufficient heterogeneous biocatalysts, where the enzyme and cofactor are co-immobilized, have also been developed to allow for catalyst recycling and continuous flow processes. nih.gov

| Substrate | Biocatalyst (Source) | Product Configuration | Enantiomeric Excess (e.e.) | Yield | Reference |

|---|---|---|---|---|---|

| Acetophenone | Apple (Malus pumila) | S | ~98% | ~80% | nih.gov |

| 4'-Chloroacetophenone | Carrot (Daucus carota) | S | >98% | ~80% | nih.gov |

| Ethyl 4-chloroacetoacetate | Radish (Raphanus sativus) | R | ~91% | ~45% | nih.gov |

| Various Thienyl Ketones | Ketoreductases (KREDs) | S | >99% | High | mdpi.com |

Acid and Base Catalysis in Acetylpentanedioate-Mediated Reactions

Acid and base catalysis are fundamental strategies in organic synthesis that significantly influence the reactivity of 2-acetylpentanedioate esters. These catalysts accelerate reactions by altering the electrophilicity or nucleophilicity of the reacting species. wikipedia.orgbritannica.com

Acid Catalysis In the presence of a Brønsted acid, the carbonyl oxygen of either the ketone or the ester groups can be protonated. wikipedia.org Protonation of the ester's carbonyl oxygen makes the carbonyl carbon significantly more electrophilic, facilitating nucleophilic attack. This is the key principle behind acid-catalyzed hydrolysis and transesterification reactions. wikipedia.orgyoutube.com For instance, heating an acetylpentanedioate ester in the presence of a strong acid like sulfuric acid or hydrochloric acid in an alcohol solvent can lead to transesterification. Similarly, in aqueous acidic solutions, hydrolysis of the ester groups can occur. beilstein-journals.org

The general mechanism for acid-catalyzed ester hydrolysis involves:

Protonation of the carbonyl oxygen.

Nucleophilic attack by a water molecule on the activated carbonyl carbon.

Proton transfer to one of the alkoxy groups, converting it into a good leaving group (an alcohol).

Elimination of the alcohol and deprotonation to regenerate the acid catalyst and yield the carboxylic acid.

Base Catalysis Base catalysis typically involves the use of a Brønsted or Lewis base. In reactions involving acetylpentanedioate esters, bases can function in two primary ways. First, a base like sodium hydroxide (B78521) can catalyze the hydrolysis of the ester groups through saponification. Second, a base can deprotonate the α-carbon situated between the ketone and ester carbonyls, generating a stabilized enolate. This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, such as alkylations and aldol condensations.

The mechanism for base-catalyzed transesterification proceeds through the formation of a nucleophilic alkoxide from the alcohol, which then attacks the electrophilic carbonyl carbon of the ester. researchgate.net This forms a tetrahedral intermediate which subsequently collapses to release the original alkoxy group and form the new ester. researchgate.net

| Feature | Acid Catalysis | Base Catalysis (Saponification) |

|---|---|---|

| Catalyst | Proton donor (e.g., H₂SO₄, HCl) | Proton acceptor/Nucleophile (e.g., NaOH, KOH) |

| Mechanism | Protonation of carbonyl oxygen enhances electrophilicity. wikipedia.org | Direct nucleophilic attack by hydroxide ion. |

| Reversibility | Reversible; reaction reaches equilibrium. | Essentially irreversible due to deprotonation of the final carboxylic acid. |

| Substrate Reactivity | Activates the ester for attack by a weak nucleophile (water). youtube.com | Utilizes a strong nucleophile (hydroxide) to attack the ester. |

Green Chemistry Principles in Synthetic Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. youtube.com In the synthesis of 2-acetylpentanedioate derivatives, several of these principles can be applied to create more sustainable and environmentally benign methodologies.

Implementation of Solvent-Free Reaction Conditions

One of the most effective green chemistry strategies is the elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. Performing reactions under solvent-free conditions can lead to a significant reduction in waste, simplify work-up procedures, and sometimes enhance reaction rates and yields. researchgate.netscielo.br

For reactions involving 2-acetylpentanedioate, such as its synthesis via Michael addition followed by Dieckmann condensation or in subsequent derivatization reactions, solvent-free approaches can be explored. For example, acetylation reactions, which are analogous to some transformations of the acetyl group in the target molecule, have been successfully performed using stoichiometric amounts of reagents without any solvent, often with only a catalytic amount of an acid or base. researchgate.netbohrium.com This approach minimizes the E-factor (Environmental factor), which is a measure of the mass of waste generated per unit of product. bohrium.com Such protocols often involve simply mixing the reactants, sometimes with gentle heating, leading to a highly efficient and clean transformation. researchgate.net

Utilization of Ionic Liquids as Reaction Media

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have gained significant attention as green alternatives to conventional organic solvents. researchgate.net Their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds make them attractive media for chemical synthesis. researchgate.nettandfonline.com

In the context of 2-acetylpentanedioate chemistry, ionic liquids can serve as both the reaction medium and the catalyst for reactions such as esterification and transesterification. nih.govnih.gov For instance, Brønsted acidic ionic liquids can catalyze the esterification of carboxylic acids, while basic ionic liquids can promote transesterification reactions. researchgate.netacs.org The use of ILs can lead to higher reaction rates and yields compared to conventional methods. nih.gov

A key advantage of ionic liquids is their potential for recyclability. Due to their low solubility in many organic solvents, the product can often be extracted with a non-polar solvent, leaving the IL-catalyst system behind to be reused in subsequent reaction cycles. tandfonline.com This reduces both catalyst cost and waste generation, aligning with the principles of green chemistry. researchgate.net

| Reaction Type | Ionic Liquid Example | Role of IL | Key Advantage | Reference |

|---|---|---|---|---|

| Transesterification | 1-Butyl-3-methylimidazolium hydroxide ([BMIM]OH) | Basic Catalyst | High yield (76%) and catalyst stability over multiple cycles. | nih.gov |

| Transesterification | Triethylammonium chloroaluminate ([Et₃NH][Cl/AlCl₃]) | Acidic Catalyst | High conversion (98.5%) and reusability up to six times. | tandfonline.com |

| Esterification | Brønsted acidic IL supported on Fe-SBA-15 | Heterogeneous Acid Catalyst | Synergistic effect of Lewis and Brønsted acidity; high conversion (87.7%). | acs.org |

| Condensation | [pmim]BF₄ | Catalyst and Medium | Activates aldehyde for nucleophilic attack. | nih.gov |

Mechanistic and Theoretical Investigations of 1 Ethyl 5 Methyl 2 Acetylpentanedioate Reactivity

Elucidation of Reaction Mechanisms for Key Transformations

A search for key chemical transformations involving 1-Ethyl 5-methyl 2-acetylpentanedioate did not yield any specific reactions or mechanistic studies. In general, compounds of this class, β-keto esters, are known to undergo a variety of reactions, including enolate formation, alkylation, acylation, and participation in condensation reactions. However, without experimental data, any proposed mechanism for this specific compound would be purely speculative.

Computational Chemistry and Molecular Modeling Studies

No published Density Functional Theory (DFT) calculations or studies on the reaction pathways and intermediates of this compound were found. Such studies would be invaluable for understanding its electronic structure, predicting its reactivity, and mapping out the energetics of potential transformations.

The prediction of stereoselectivity is contingent on the compound participating in reactions that can generate stereoisomers. As no such reactions have been documented for this compound, no computational analyses on this aspect are available.

Q & A

Q. What are the common synthetic routes for 1-Ethyl 5-methyl 2-acetylpentanedioate, and what analytical techniques are recommended for confirming its purity and structure?

- Methodological Answer : The compound can be synthesized via esterification or transesterification reactions using acetylated precursors. For example, a two-step process involving acetylation of a diol intermediate followed by esterification with ethyl and methyl groups. Key analytical techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm molecular structure and substituent positions (¹H and ¹³C NMR).

- Infrared Spectroscopy (IR) : To identify functional groups like ester and acetyl moieties.

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>98% as per industry standards) .

Data Table :

| Analytical Technique | Purpose | Key Peaks/Parameters |

|---|---|---|

| ¹H NMR | Structural confirmation | δ 1.2–1.4 (ethyl CH₃), δ 2.1 (acetyl CH₃) |

| HPLC | Purity assessment | Retention time ≈ 8.2 min (C18 column) |

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- Engineering Controls : Use fume hoods to minimize inhalation risks and install closed-system reactors for large-scale synthesis .

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Respiratory protection (dust masks) is advised if ventilation is insufficient .

- Storage : Store at -20°C in airtight containers to prevent degradation, with stability up to 2 years under these conditions .

Advanced Research Questions

Q. How can factorial design be applied to optimize the reaction conditions for synthesizing this compound?

Q. How does the stereoelectronic environment of this compound influence its reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer : The acetyl group’s electron-withdrawing effect activates the adjacent carbonyl, while steric hindrance from the ethyl and methyl groups slows bimolecular reactions. Techniques to probe this include:

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps.

- X-ray Crystallography : Resolve spatial arrangements of substituents affecting transition-state geometry .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.